5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound. It consists of a pyrazole ring with various functional groups attached, making it a compound of interest for medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves multiple steps. The initial steps typically include the creation of the 1-(4-fluorobenzyl)-1H-pyrazole intermediate, which is achieved through cyclization reactions involving hydrazines and ethyl acetoacetate in the presence of acid catalysts. Further steps involve attaching the amino carbonyl group and the methyl group through coupling reactions and carbonylation.
Industrial Production Methods
Industrially, the production of this compound can be scaled up through high-pressure and high-temperature reactors to increase the yield. Automated synthesis machines and advanced purification systems, such as high-performance liquid chromatography (HPLC), are often employed to ensure the purity and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution, especially at positions activated by the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The products vary depending on the specific reaction conditions but can include oxidized derivatives, alcohols, and substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as an intermediate for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new synthetic pathways and materials.
Biology
In biological research, it is studied for its potential as a biochemical tool. Its interaction with various biological targets helps researchers understand enzyme activities and protein functions.
Medicine
In medicine, 5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is investigated for its potential therapeutic effects. It is a candidate in drug discovery programs targeting inflammation, cancer, and other diseases due to its ability to interact with specific molecular targets.
Industry
Industrial applications include its use in the development of pharmaceuticals and as a building block for agrochemicals and other fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. It can bind to enzymes, altering their activity and leading to changes in metabolic pathways. The exact mechanism often involves inhibiting or activating key enzymes, which in turn affects cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both fluorobenzyl and pyrazole rings. This combination enhances its ability to interact with a diverse array of biological targets, making it more versatile in scientific research and medicinal applications.
List of Similar Compounds
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole
1H-Pyrazole-4-carboxylic acid
N-(4-Fluorobenzyl)pyrazole
Each of these compounds shares structural similarities with this compound but differs in specific functional groups or additional modifications.
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Properties
IUPAC Name |
5-[[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3/c1-21-14(12(8-18-21)16(24)25)15(23)19-13-6-7-22(20-13)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,24,25)(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCPXQAIHDXSSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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